molecular formula C18H15NO5S B2562050 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034260-65-4

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2562050
CAS No.: 2034260-65-4
M. Wt: 357.38
InChI Key: LOFVDSJUSQMXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex compound featuring a benzo[d][1,3]dioxole core linked to a carboxamide group. The ethyl chain substituent includes hydroxyl, furan-2-yl, and thiophen-3-yl moieties, which confer unique electronic and steric properties.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S/c20-17(12-3-4-14-15(8-12)24-11-23-14)19-10-18(21,13-5-7-25-9-13)16-2-1-6-22-16/h1-9,21H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFVDSJUSQMXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Structure and Synthesis

The molecular formula of the compound is C16H15N1O4S1C_{16}H_{15}N_{1}O_{4}S_{1}, with a molecular weight of approximately 317.36 g/mol. The structure comprises a furan ring, a thiophene moiety, and a benzo[d][1,3]dioxole core, which contribute to its unique chemical properties.

Synthesis Overview:
The synthesis typically involves several steps:

  • Formation of Intermediates: The furan and thiophene components are synthesized through cyclization reactions.
  • Coupling Reaction: These intermediates are coupled using an ethyl linker.
  • Final Modification: The introduction of the benzo[d][1,3]dioxole group is achieved through reactions with suitable precursors under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor interactions, leading to various therapeutic effects. Notably, it has shown potential in inhibiting certain enzymes involved in disease pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties: The presence of furan and thiophene rings suggests potential antioxidant effects, which may protect cells from oxidative stress.
  • Enzyme Inhibition: Preliminary studies indicate that this compound may inhibit carbonic anhydrase isoenzymes, which are crucial for regulating bicarbonate levels in the body. This inhibition is significant for therapeutic applications in conditions like glaucoma.
  • Anticancer Activity: The structural features of the compound may contribute to its potential anticancer properties. Similar compounds have been evaluated for their efficacy against various cancer cell lines.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Compound NameIC50 (μM)Biological ActivityReference
F8-B221.55SARS-CoV-2 Main Protease Inhibition
Tideglusib0.30Enzyme Inhibition
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamideNot specifiedCarbonic Anhydrase Inhibition

Comparative Analysis

Comparing this compound with similar derivatives highlights its unique properties:

Compound ComparisonStructural DifferencesPotential Impact on Activity
N-(2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamideLacks thiophene groupDifferent reactivity profile
N-(2-(thiophen-3-yl)-2-hydroxyethyl)benzenesulfonamideLacks furan groupAltered applications
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamideSulfonamide replaced with amide groupPotentially different biological activity

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities:

  • Antioxidant Properties : The presence of furan and thiophene rings suggests potential antioxidant effects, which may protect cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit carbonic anhydrase isoenzymes. This inhibition is significant for therapeutic applications in conditions like glaucoma and other diseases where bicarbonate regulation is crucial.
  • Anticancer Activity : The structural features may contribute to its potential anticancer properties. Similar compounds have been evaluated for their efficacy against various cancer cell lines.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of related compounds, providing insights into the potential efficacy of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide:

Compound NameIC50 (μM)Biological ActivityReference
F8-B221.55SARS-CoV-2 Main Protease Inhibition
Tideglusib0.30Enzyme Inhibition
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamideNot specifiedCarbonic Anhydrase Inhibition

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Formation of Intermediates : The furan and thiophene components are synthesized through cyclization reactions.
  • Coupling Reaction : These intermediates are coupled using an ethyl linker.
  • Final Modification : The introduction of the benzo[d][1,3]dioxole group is achieved through reactions with suitable precursors under controlled conditions.

Chemical Reactions Analysis

Key Reaction Steps:

  • Oxidation : Alcohols are oxidized to ketones using DMP in dichloromethane (DCM), followed by quenching with sodium thiosulfate and purification via flash chromatography .

  • Condensation : Aldehydes react with ethyl acetoacetate and ammonium acetate under reflux in ethanol to form β-keto ester intermediates .

  • Suzuki Coupling : Thiophene boronic esters are coupled with pyrazine derivatives using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., SPhos) in THF/water mixtures .

Oxidation with DMP

DMP oxidizes alcohols to ketones via a peracid-mediated epoxidation mechanism. The reaction is highly selective and avoids overoxidation, preserving sensitive functional groups .

Condensation with Ethyl Acetoacetate

This step involves a Michael addition followed by cyclization. The β-keto ester intermediate forms through nucleophilic attack by the enolate on the aldehyde carbonyl, stabilized by reflux conditions .

Suzuki Coupling

Palladium-catalyzed coupling facilitates the formation of carbon-carbon bonds between thiophene boronic esters and aromatic halides. The mechanism involves oxidative addition of the palladium catalyst to the halide, transmetallation with the boronic ester, and reductive elimination to form the coupled product .

Analytical Methods

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and purity by identifying functional groups (e.g., hydroxyl, amide, aromatic protons).

  • Mass Spectrometry : Verifies molecular weight (357.38 g/mol) and isotopic distribution.

  • Flash Chromatography : Purifies intermediates and final product using silica gel with eluents like petroleum ether/ethyl acetate (10:1) .

Comparative Analysis of Synthetic Methods

Reaction Type Key Reagents Conditions Yield Purity
Oxidation (DMP)DMP, Na₂SO₄, DCMRT, 2 hHigh>95%
CondensationEthyl acetoacetate, NH₄OAcEtOH, reflux (16 h)Moderate>90%
Suzuki CouplingPd₂(dba)₃, SPhos, Cs₂CO₃THF/water, 65°C (6 h)Moderate>85%

Potential In-Process Reactions

The compound’s functional groups (-OH, -C=O, -NH) enable further transformations:

  • Amide Hydrolysis : Conversion to carboxylic acids under acidic/basic conditions.

  • Esterification : Modification of the amide group for enhanced stability.

  • Reduction : Selective reduction of carbonyl groups to alcohols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d][1,3]dioxole-5-carboxamide Derivatives

N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)
  • Structure : Differs in the substitution pattern at the carboxamide nitrogen, featuring a 3,4-dimethoxyphenyl group instead of the ethyl chain with furan/thiophene.
  • Synthesis : Purified via silica gel chromatography (n-hexane:ethyl acetate, 3:2), yielding 75% with a melting point of 175–177°C .
  • Key Data: Property HSD-2 Target Compound Melting Point (°C) 175–177 Not reported Yield (%) 75 Not reported Substituents 3,4-dimethoxyphenyl Ethyl-furan/thiophene
N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4)
  • Structure : Similar to HSD-2 but with 3,5-dimethoxy substitution.
  • Synthesis : Yielded 77% with a lower melting point (150.5–152°C), indicating reduced crystallinity compared to HSD-2 .
  • Functional Implications : Methoxy groups enhance lipophilicity, whereas the target compound’s hydroxyl group may improve hydrogen-bonding capacity.
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (FEMA 4232)
  • Application: Recognized as a GRAS flavoring agent, highlighting the versatility of benzo[d][1,3]dioxole carboxamides in non-pharmaceutical roles .
  • Structural Contrast : The aliphatic heptan-4-yl chain vs. the heteroaromatic ethyl chain in the target compound suggests divergent bioavailability and metabolic pathways.

Heterocyclic Carboxamide Analogues

Furan-3-carboxamide Derivatives (e.g., Compounds 97c–97e)
  • Structure : Feature hydrazinyl-oxoethyl substituents on furan-3-carboxamide, differing from the hydroxy-thiophene/furan ethyl chain in the target compound .
  • Reactivity : The hydrazinyl group in these derivatives may confer nucleophilic reactivity, whereas the hydroxyl group in the target compound could participate in redox or conjugation reactions.
Benzodioxole Fentanyl (Patent Example)
  • Structure : Contains a piperidinyl group instead of the ethyl chain, demonstrating how carboxamide nitrogen modifications influence receptor binding (e.g., opioid activity) .
  • Functional Insight: The target compound’s furan/thiophene substituents may prioritize interactions with non-opioid targets, such as enzymes or ion channels.

Agrochemical Analogues

Furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine)
  • Application : Used as a herbicide safener, leveraging the furan ring’s electron-rich nature for bioactivity .
  • Comparison : The target compound’s furan-thiophene system may similarly interact with biological targets, though its carboxamide group could alter specificity.

Physicochemical and Metabolic Comparisons

Melting Points and Solubility

  • HSD-2/HSD-4 : Higher melting points (150–177°C) suggest strong intermolecular forces (e.g., π-stacking of methoxy-phenyl groups) . The target compound’s hydroxyl group may enhance solubility in polar solvents compared to methoxy derivatives.

Metabolic Pathways

  • Cytochrome P450 Metabolism: Benzo[d][1,3]dioxole derivatives undergo oxidation followed by sulfation/glucuronidation .

Q & A

Basic: What synthetic strategies are recommended for synthesizing N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide?

The synthesis of this compound can be optimized using a multi-step approach:

  • Step 1 : Start with methyl esters of heterocyclic carboxylates (e.g., furan- or thiophene-based precursors) as intermediates. For example, methyl-5-(3-hydroxyphenyl)furan-2-carboxylate can be reacted with aminobenzophenone derivatives via nucleophilic acyl substitution .
  • Step 2 : Use regioselective coupling reactions to introduce the thiophene and furan moieties. Palladium-catalyzed cross-coupling or Feist-Benary cyclization (as demonstrated for similar vinylfurans) may enhance yield .
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and verify purity using TLC (Rf values) and HPLC (≥95% purity threshold) .

Basic: How can the structure of this compound be confirmed post-synthesis?

A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, furan protons typically resonate at δ 6.2–7.5 ppm, while thiophene protons appear at δ 7.0–7.8 ppm .
  • IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1680–1720 cm1^{-1}, hydroxyl at ~3200–3500 cm1^{-1}) .
  • Mass Spectrometry : Use HRMS to verify molecular weight (e.g., calculated vs. observed [M+H]+^+ peaks) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Assays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and replicate experiments ≥3 times.
  • Impurity Profiling : Conduct LC-MS to detect trace byproducts (e.g., hydrolyzed or oxidized derivatives) that may skew results .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives) to identify trends in substituent-activity relationships .

Advanced: What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?

  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Oxidative Stress Testing : Expose to H2 _2O2_2 (0.1–1 mM) and analyze by LC-MS for sulfoxide or hydroxylated byproducts .
  • Light Sensitivity : Conduct accelerated stability studies under UV light (254 nm) to assess photodegradation pathways .

Basic: What pharmacological screening approaches are suitable for this compound?

  • In Vitro Assays :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC50_{50} calculations.
    • Enzyme Inhibition : Test against kinases or proteases (e.g., COX-2) using fluorogenic substrates .
  • In Vivo Models : For anti-inflammatory activity, use carrageenan-induced paw edema in rats (dose range: 10–100 mg/kg) .

Advanced: How does stereochemistry at the hydroxyethyl group impact bioactivity?

  • Stereoisomer Synthesis : Prepare enantiomers via chiral resolution (e.g., using (R)- and (S)-BINOL catalysts) .
  • Activity Comparison : Test isomers in parallel assays (e.g., binding affinity to G-protein-coupled receptors). For example, (S)-isomers of similar carboxamides show 2–3x higher potency than (R)-isomers in kinase inhibition .

Advanced: How can computational modeling guide the optimization of this compound?

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR or COX-2). Prioritize substituents with high docking scores (e.g., thiophene for π-π stacking) .
  • QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Basic: What analytical techniques are critical for assessing purity?

  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile/water) with UV detection at 254 nm.
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: What strategies mitigate metabolic instability in preclinical studies?

  • Microsomal Incubations : Test hepatic metabolism using rat liver microsomes + NADPH. Identify major metabolites via LC-MS/MS.
  • Prodrug Design : Modify the hydroxy group to a phosphate ester to enhance plasma stability .

Basic: How can researchers validate interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}, koff_{off}) to purified receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.